

# CAM2602 Demonstrates High Specificity for Aurora A Kinase

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## Compound of Interest

Compound Name: CAM2602

Cat. No.: B15583641

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Cambridge, MA – December 4, 2025 – Life sciences researchers and drug development professionals now have access to a comprehensive specificity profile of **CAM2602**, a potent and selective small molecule inhibitor of the Aurora A-TPX2 protein-protein interaction (PPI).<sup>[1]</sup><sup>[2]</sup> Detailed analysis reveals that **CAM2602** is highly specific for Aurora A kinase, exhibiting minimal interaction with a broad panel of other kinases, including the closely related Aurora B.<sup>[1]</sup><sup>[3]</sup>

**CAM2602** binds to Aurora A with a high affinity of 19 nM.<sup>[1]</sup><sup>[2]</sup> Its mechanism of action, which involves inhibiting the interaction between Aurora A and its activating partner TPX2, differs from traditional ATP-competitive inhibitors.<sup>[1]</sup> This novel mechanism is a key factor in its remarkable selectivity.

## Kinase Specificity Profile

The selectivity of **CAM2602** and its analogs has been rigorously evaluated using advanced screening platforms. A key study utilized the DiscoverX KINOMEScan™ platform to assess the activity of a representative compound from the same chemical series, compound 9, against a panel of 97 different kinases. At a concentration of 10 µM, this compound showed no significant off-target binding.<sup>[1]</sup>

Furthermore, direct assessment of **CAM2602** revealed excellent selectivity. In a Cerep screen, **CAM2602**'s only notable off-target activity at a 10 µM concentration was a 55% inhibition of

agonist radioligand binding to the human adenosine A3 G-protein coupled receptor.[1]

Isothermal Titration Calorimetry (ITC) data further underscores the high selectivity of this series of compounds for Aurora A over Aurora B. While potent binding to Aurora A was observed, the binding affinity for Aurora B was significantly weaker, demonstrating greater than 1000-fold selectivity for Aurora A.[1]

## Comparative Kinase Inhibition Data

Kinase	CAM2602 Analog (Compound 9) % Inhibition @ 10µM	CAM2602 Off-Target Activity @ 10µM
Aurora A	Primary Target	High Affinity (19 nM K D )
Aurora B	Not Determined	>1000-fold weaker binding than Aurora A
Panel of 97 Kinases	No significant binding observed	Not applicable
Adenosine A3 GPCR	Not Determined	55% inhibition of radioligand binding

## Experimental Methodologies

The specificity of **CAM2602** was determined using state-of-the-art experimental protocols to ensure the accuracy and reliability of the data.

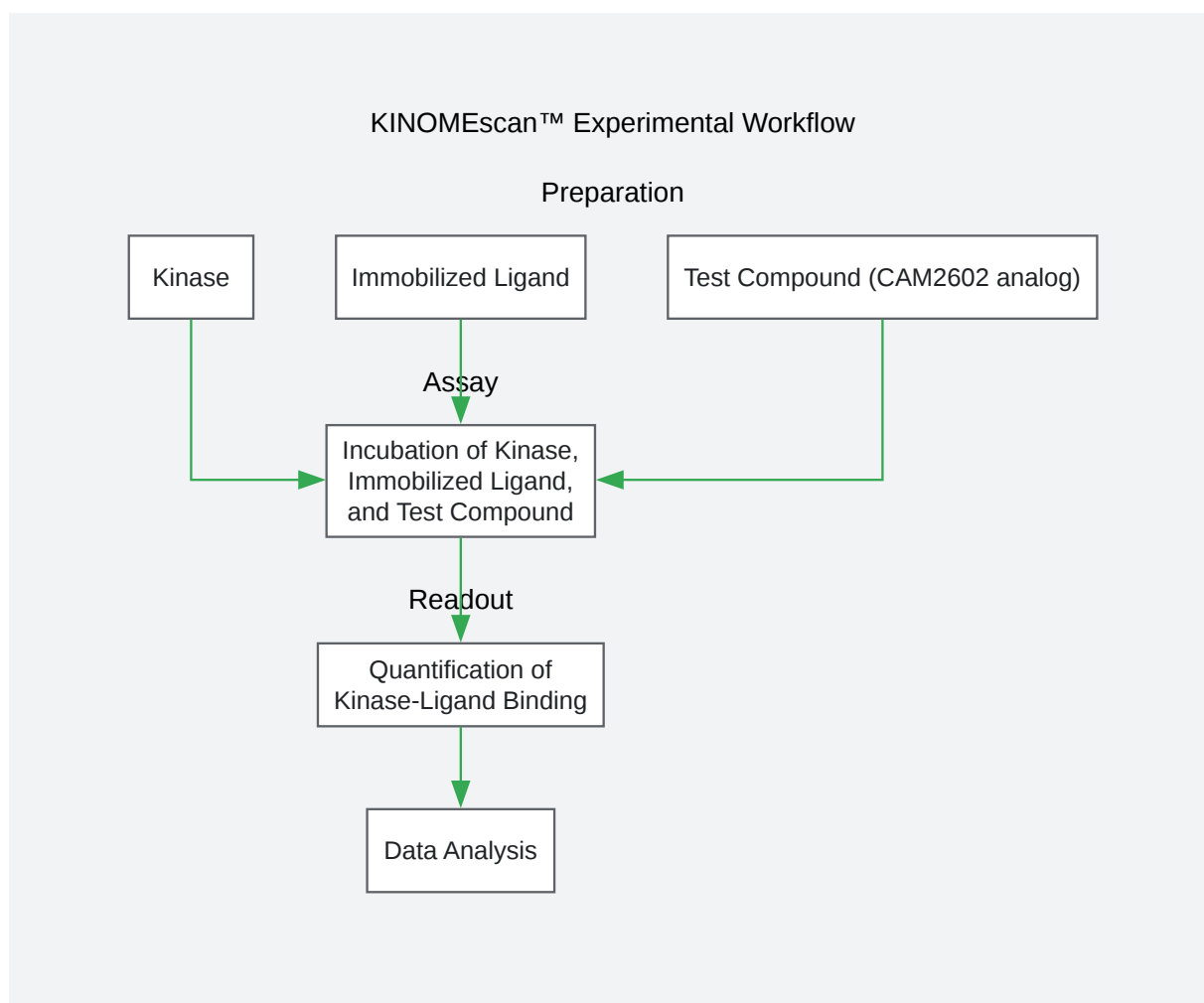
### KINOMEScan™ Profiling

The kinase selectivity of the **CAM2602** series was assessed using the KINOMEScan™ platform from DiscoverX. This method is based on a competitive binding assay.

Experimental Workflow:

- Assay Components: The assay consists of three main components: the kinase of interest, a ligand that is immobilized, and the test compound (e.g., **CAM2602** analog).

- **Competitive Binding:** The test compound is incubated with the kinase. If the compound binds to the active site of the kinase, it will compete with the immobilized ligand.
- **Quantification:** The amount of kinase that binds to the immobilized ligand is quantified. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is interacting with the kinase.



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KINOMEScan™ Experimental Workflow Diagram

## Isothermal Titration Calorimetry (ITC)

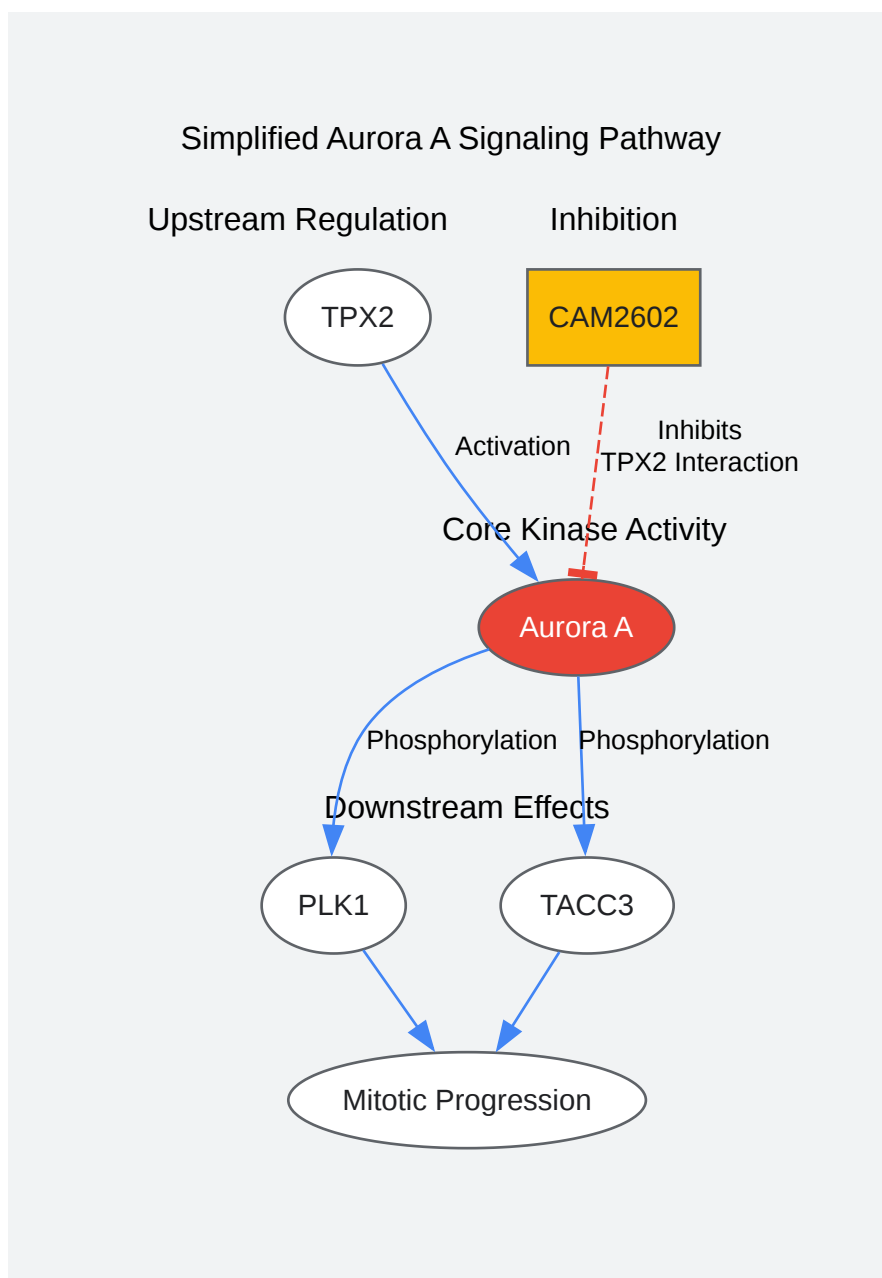
The binding affinity and thermodynamics of **CAM2602** and its analogs to Aurora A and Aurora B were determined by Isothermal Titration Calorimetry.

#### Experimental Protocol:

- **Sample Preparation:** The kinase protein (e.g., Aurora A or Aurora B) is placed in the sample cell of the calorimeter. The inhibitor (e.g., **CAM2602**) is loaded into a syringe.
- **Titration:** The inhibitor is injected in small, precise amounts into the sample cell containing the kinase.
- **Heat Measurement:** The heat change that occurs upon binding of the inhibitor to the kinase is measured by the instrument.
- **Data Analysis:** The resulting data is analyzed to determine the binding affinity ( $K_D$ ), stoichiometry ( $n$ ), and enthalpy ( $\Delta H$ ) of the interaction.

## Aurora A Signaling Pathway

Aurora A is a critical regulator of cell division, and its dysregulation is implicated in various cancers. It functions within a complex signaling network to ensure proper mitotic progression. **CAM2602**'s specific inhibition of the Aurora A-TPX2 interaction disrupts this pathway, leading to mitotic arrest and cell death in cancer cells.



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### Simplified Aurora A Signaling Pathway

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## References

- 1. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
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